molecular formula C18H24FN3O2 B5091394 1-[3-[3-(4-Fluoroanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one

1-[3-[3-(4-Fluoroanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one

Cat. No.: B5091394
M. Wt: 333.4 g/mol
InChI Key: YUODDUZZEIBDPM-UHFFFAOYSA-N
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Description

1-[3-[3-(4-Fluoroanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-[3-(4-Fluoroanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

1-[3-[3-(4-Fluoroanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one can be compared with other similar compounds such as:

This compound stands out due to its unique combination of the pyrrolidin-2-one and piperidin-1-yl structures, which contribute to its distinct biological profile.

Properties

IUPAC Name

1-[3-[3-(4-fluoroanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c19-14-5-7-15(8-6-14)20-16-3-1-11-22(13-16)18(24)9-12-21-10-2-4-17(21)23/h5-8,16,20H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUODDUZZEIBDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2CCCC2=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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